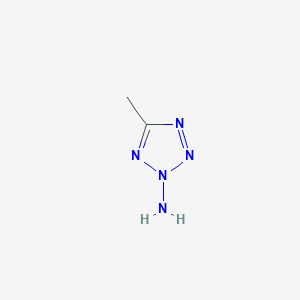

5-Methyl-2H-tetrazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-2H-tetrazol-2-amine is a useful research compound. Its molecular formula is C2H5N5 and its molecular weight is 99.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry

In synthetic chemistry, 5-methyl-2H-tetrazol-2-amine serves as a building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to coordinate with metal ions makes it valuable in developing metal-organic frameworks (MOFs) and catalysts.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used as an intermediate in drug development |

| Metal-Organic Frameworks | Acts as a ligand for metal coordination |

| Catalysis | Enhances reaction rates in chemical processes |

Biology and Medicine

The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. It has shown promising results in inhibiting specific enzymes involved in metabolic pathways and modulating cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Activity |

|---|---|

| Escherichia coli | Antimicrobial |

| Staphylococcus aureus | Antimicrobial |

| Bacillus subtilis | Moderate activity |

Anticancer Activity

Case studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has been found to inhibit the growth of liver carcinoma (HepG2) and lung adenocarcinoma (A549) cells through mechanisms involving DNA binding.

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HepG2 | 4.2 | DNA binding |

| A549 | 1.1 | Tubulin polymerization inhibition |

Industrial Applications

In the industrial sector, this compound is utilized in producing dyes, pigments, and specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Case Study 1: Anticancer Research

A study conducted on novel tetrazole derivatives demonstrated that compounds derived from this compound exhibited significant anticancer activity against multiple cancer cell lines. The research emphasized the compound's potential as a chemotherapeutic agent due to its ability to inhibit tubulin polymerization effectively.

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing the antimicrobial efficacy of this compound against common bacterial strains, it was observed that the compound significantly reduced bacterial viability in a dose-dependent manner. These findings suggest its potential use as an antimicrobial agent in clinical settings.

化学反応の分析

Tautomerization Reactions

The compound undergoes hydrogen shift tautomerism, producing mesoionic structures. Matrix-isolation studies (10 K) revealed three possible tautomeric forms (Figure 1):

-

Tautomer A : 2-Methyl-1,2-dihydro-5H-tetrazol-5-imine

-

Tautomer B : 2-Methyl-3H-tetrazol-2-ium-5-aminide

-

Tautomer C : 3-Methyl-1H-tetrazol-3-ium-5-aminide

Infrared spectroscopy confirmed mesoionic tautomer C as the dominant photoproduct under UV irradiation (λ > 235 nm) due to matrix-packing effects planarizing the NH₂ group .

Photolysis and Ring Cleavage

UV irradiation induces three primary photochemical pathways (Table 1):

Secondary reactions of primary photoproducts yield methylenimine (H₂C=NH) and isocyanic acid (HNCO) .

Photochemical Isomer-Specific Reactivity

The methyl substituent’s position dictates product selectivity:

-

5-Methyl-2H-tetrazol-2-amine exclusively forms nitrile imine (H₂N–C≡N⁺–N–CH₃) via N₂ extrusion .

-

Competing pathways generate 1-amino-3-methylcarbodiimide (H₂N–N=C=N–CH₃) from diazirine intermediates .

IR spectral data (Ar matrix, 15 K) confirmed nitrile imine formation through bands at 2118 cm⁻¹ (C≡N stretch) and 1620 cm⁻¹ (N–H bend) .

Stability and Byproduct Formation

Hydrochloride salts of this compound exhibit reduced byproduct formation during acid liberation, enhancing purity (>98% yield) . Key impurities include unreacted trialkylamines, removed via distillation .

This compound’s photochemical versatility and structural dynamics make it valuable for generating nitrogen-rich intermediates and studying mesoionic systems. Its reactivity profiles underscore the importance of substituent positioning in directing reaction pathways.

特性

CAS番号 |

817177-74-5 |

|---|---|

分子式 |

C2H5N5 |

分子量 |

99.1 g/mol |

IUPAC名 |

5-methyltetrazol-2-amine |

InChI |

InChI=1S/C2H5N5/c1-2-4-6-7(3)5-2/h3H2,1H3 |

InChIキー |

QWNBAHHRUUKFIU-UHFFFAOYSA-N |

SMILES |

CC1=NN(N=N1)N |

正規SMILES |

CC1=NN(N=N1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。